1,4-Bis(4-nitrophenoxy)naphthalene 1,4-Bis(4-nitrophenoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 211446-28-5
VCID: VC19080920
InChI: InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H
SMILES:
Molecular Formula: C22H14N2O6
Molecular Weight: 402.4 g/mol

1,4-Bis(4-nitrophenoxy)naphthalene

CAS No.: 211446-28-5

Cat. No.: VC19080920

Molecular Formula: C22H14N2O6

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(4-nitrophenoxy)naphthalene - 211446-28-5

Specification

CAS No. 211446-28-5
Molecular Formula C22H14N2O6
Molecular Weight 402.4 g/mol
IUPAC Name 1,4-bis(4-nitrophenoxy)naphthalene
Standard InChI InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H
Standard InChI Key WICRUAUCZOCNAO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,4-Bis(4-nitrophenoxy)naphthalene is a symmetrically substituted naphthalene derivative featuring two 4-nitrophenoxy groups at the 1- and 4-positions of the naphthalene core. Its IUPAC name, 1,4-bis(4-nitrophenoxy)naphthalene, reflects this substitution pattern. The compound’s canonical SMILES representation is C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-], which succinctly encodes its connectivity and functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.211446-28-5
Molecular FormulaC₂₂H₁₄N₂O₆
Molecular Weight402.4 g/mol
IUPAC Name1,4-bis(4-nitrophenoxy)naphthalene
SMILESC1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]

Synthesis and Reaction Optimization

Nucleophilic Aromatic Substitution

The synthesis of 1,4-bis(4-nitrophenoxy)naphthalene proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1,4-dihydroxynaphthalene and p-fluoronitrobenzene. This reaction is facilitated by potassium carbonate (K₂CO₃) in a polar aprotic solvent, typically N,N-dimethylacetamide (DMAc), at elevated temperatures (120°C). The choice of p-fluoronitrobenzene over its chloro analog (p-chloronitrobenzene) is driven by the former’s superior leaving group ability, which enhances reaction kinetics and yield.

Table 2: Synthesis Parameters

ParameterValue
Reactants1,4-Dihydroxynaphthalene, p-fluoronitrobenzene
Catalyst/BaseK₂CO₃ (2 equivalents)
SolventN,N-Dimethylacetamide (DMAc)
Temperature120°C
Key AdvantageHigh reactivity of fluorine leaving group

Applications in Polyimide Synthesis

Role as a Polyimide Precursor

1,4-Bis(4-nitrophenoxy)naphthalene is primarily utilized as a monomer in the synthesis of aromatic polyimides. These polymers are renowned for their thermal stability (>500°C), mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and high-temperature insulation. The nitrophenoxy groups facilitate subsequent polymerization steps, such as condensation with diamines, to form polyimide backbones.

Comparative Performance Metrics

Polyimides derived from naphthalene-based monomers exhibit superior thermomechanical properties compared to those incorporating biphenyl or benzophenone units. For instance, glass transition temperatures (Tg) for naphthalene-containing polyimides often exceed 400°C, whereas biphenyl analogs typically plateau near 350°C. This enhancement is attributed to the rigid naphthalene core, which restricts chain mobility and enhances intermolecular interactions.

Related Compounds and Derivatives

Structural Analogues

The 1,4-bis(4-nitrophenoxy)naphthalene scaffold shares structural homology with other bis(nitrophenoxy)naphthalenes, such as 1,6-bis(4-nitrophenoxy)naphthalene. These isomers differ in the positioning of nitrophenoxy groups on the naphthalene ring, leading to variations in crystallinity and polymer chain packing.

Sulfonamide and Carboxamide Derivatives

While distinct in functionality, 1,4-bis(arylsulfonamido)naphthalene-N,N′-diacetic acid derivatives (e.g., compound 7q from PMC-8349900) demonstrate the versatility of naphthalene-based architectures in medicinal chemistry, particularly as inhibitors of Keap1-Nrf2 protein-protein interactions . Similarly, N,N′-bis(4-methylphenyl)naphthalene-1,4-dicarboxamide derivatives highlight the role of amide linkages in stabilizing crystal lattices through hydrogen bonding .

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